4-Bromo-2-methoxy-1-nitrobenzene
Overview
Description
4-Bromo-2-methoxy-1-nitrobenzene is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-methoxy-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of new compounds with altered properties .
Pharmacokinetics
The compound’s molecular weight (232031 Da ) suggests that it may have reasonable bioavailability.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with different properties .
: Electrophilic Aromatic Substitution : ChemSpider : Ambeed : NIST
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzene derivatives can undergo electrophilic aromatic substitution reactions . This suggests that 4-Bromo-2-methoxy-1-nitrobenzene could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Nitrobenzene derivatives are known to undergo reactions that could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized via a transetherification reaction under specific conditions .
Metabolic Pathways
It is known that nitrobenzene derivatives can undergo a variety of reactions, suggesting that they could potentially be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methoxy-1-nitrobenzene can be synthesized through several methods. One common route involves the reaction of 4-bromo-2-fluoro-1-nitrotoluene with methanol in the presence of sodium methoxide. The reaction is typically carried out at 60°C for three hours . Another method involves the bromination of 2-methoxy-1-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group and the electron-donating methoxy group.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing the nitro group.
Major Products
Scientific Research Applications
4-Bromo-2-methoxy-1-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates due to its unique reactivity and structural properties.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-nitrobenzene: Similar in structure but lacks the methoxy group.
4-Bromo-3-nitroanisole: Similar but with different positions of the substituents.
Uniqueness
4-Bromo-2-methoxy-1-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity patterns and applications in various fields of research.
Properties
IUPAC Name |
4-bromo-2-methoxy-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKPQYBFSAJUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471762 | |
Record name | 4-bromo-2-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103966-66-1 | |
Record name | 4-bromo-2-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2-NITROANISOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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